molecular formula C19H18N2O3S B2924402 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1322022-85-4

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2924402
CAS RN: 1322022-85-4
M. Wt: 354.42
InChI Key: LLMQJCAOPWZQPG-VXPUYCOJSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Nanoadsorbent Synthesis

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has applications in the synthesis of nanoadsorbents. For example, a study by Zargoosh et al. (2015) described the synthesis of a novel magnetic nanoadsorbent modified with a similar compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, for the removal of Zn2+ and Cd2+ ions from industrial wastes. This application highlights the compound's potential in environmental remediation processes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Antimicrobial Activity

Compounds similar to this compound have been studied for their antimicrobial properties. A study by Alhameed et al. (2019) found that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activity (Alhameed et al., 2019).

Structural Studies

The structural characteristics of similar compounds have been explored in detail. Arduengo, Goerlich, and Marshall (1997) reported on a stable thiazol-2-ylidene and its dimer, providing insights into the stability and crystalline nature of these compounds. Such research contributes to our understanding of the structural properties of related compounds (Arduengo, Goerlich, & Marshall, 1997).

Degradation of Fungicides

Research by Perruchon et al. (2017) identified a bacterial consortium capable of degrading thiabendazole, a fungicide with a structure related to this compound. This study highlights the potential for biodegradation of similar compounds in environmental contexts (Perruchon et al., 2017).

Antibacterial Agents

Compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, closely related to the compound , have shown promising antibacterial activity. A study by Palkar et al. (2017) demonstrated significant antibacterial effectiveness against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Synthesis Techniques

Synthesis techniques for related compounds, such as 2,3-dihydrobenzo[1,4]dioxine, have been explored. Gabriele et al. (2006) detailed the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine through oxidative aminocarbonylation-cyclization, which could be relevant to synthesizing compounds similar to the one (Gabriele et al., 2006).

Anticancer Evaluation

Research into anticancer properties of structurally related compounds has been conducted. Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).

properties

IUPAC Name

N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-8-9-12(2)17-16(11)21(3)19(25-17)20-18(22)15-10-23-13-6-4-5-7-14(13)24-15/h4-9,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMQJCAOPWZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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